molecular formula C14H9N3O4 B5830203 2-(4-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione

2-(4-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No. B5830203
M. Wt: 283.24 g/mol
InChI Key: UIIYCNPVNBXZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a chemical compound with a molecular formula C13H8N4O4. It is also known as MNID or Menadione. This chemical compound is widely used in scientific research due to its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves its ability to act as a vitamin K analog. It is involved in the carboxylation of glutamic acid residues in proteins, which is a crucial step in the activation of clotting factors. It also acts as an electron acceptor in photosynthesis, which is necessary for the production of ATP.
Biochemical and Physiological Effects:
2-(4-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. It also plays a crucial role in blood clotting and coagulation. Additionally, it is involved in the production of ATP in photosynthesis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. Additionally, it is involved in blood clotting and coagulation, which makes it useful in studies related to hemostasis. One limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research related to 2-(4-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its potential as an anti-cancer agent and to develop more effective cancer treatments based on its mechanism of action. Another direction is to study its potential use in the treatment of blood clotting disorders. Additionally, further research can be done to explore its potential use in photosynthesis and the production of ATP.

Synthesis Methods

The synthesis of 2-(4-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione can be achieved by reacting 4-methyl-2-pyridinecarboxylic acid with nitric acid and sulfuric acid. The reaction yields 2-(4-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione as a yellow crystalline solid.

Scientific Research Applications

2-(4-methyl-2-pyridinyl)-4-nitro-1H-isoindole-1,3(2H)-dione is widely used in scientific research due to its various biochemical and physiological effects. It is used as a vitamin K analog in studies related to blood clotting and coagulation. It is also used as an electron acceptor in photosynthesis research. Additionally, it is used in cancer research as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

2-(4-methylpyridin-2-yl)-4-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c1-8-5-6-15-11(7-8)16-13(18)9-3-2-4-10(17(20)21)12(9)14(16)19/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIYCNPVNBXZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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